Furterene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fullerenes are a family of hollow carbon molecules that can form either closed cages (resembling “buckyballs”) or cylindrical structures (carbon nanotubes). The first fullerene, C60 , was discovered in 1985 by Sir Harold W. Kroto, Richard E. Smalley, and Robert F. Curl, Jr., for which they were awarded the 1996 Nobel Prize in Chemistry . These unique carbon allotropes have opened up new avenues in nanoscience and nanotechnology.

Preparation Methods

a. Synthetic Routes: C10H9N7O , can be synthesized through various methods. Unfortunately, specific synthetic routes for furterene are not widely documented in the literature. further research may reveal additional details.

b. Industrial Production: Industrial-scale production of this compound remains limited due to its relative obscurity. Researchers primarily focus on more well-known fullerenes like C60 and carbon nanotubes. As a result, large-scale this compound production methods are not established.

Chemical Reactions Analysis

a. Reactivity: Furterene’s reactivity likely involves typical carbon-nitrogen and carbon-oxygen bonds. without extensive experimental data, we can only speculate on its specific reactions.

b. Common Reagents and Conditions: Given its structural similarity to other fullerenes, this compound may undergo reactions similar to those observed for C60. These could include oxidation, reduction, and substitution reactions. Common reagents might involve strong acids, bases, or radical initiators.

c. Major Products: The products formed from this compound reactions would depend on the specific reaction conditions. Further research is needed to identify major products conclusively.

Scientific Research Applications

Furterene’s applications remain largely unexplored. potential areas include:

Chemistry: Investigating its unique properties and reactivity.

Biology: Exploring its interactions with biological molecules.

Medicine: Assessing its potential as a drug delivery vehicle or diagnostic agent.

Industry: Investigating its use in materials science and nanotechnology.

Mechanism of Action

Unfortunately, the precise mechanism by which furterene exerts its effects remains unknown. Researchers would need to study its interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

While furterene lacks widespread recognition, it shares structural features with other fullerenes. Notable comparisons include C60 (buckyballs) and carbon nanotubes. This compound’s uniqueness lies in its specific nitrogen and oxygen substitutions.

Properties

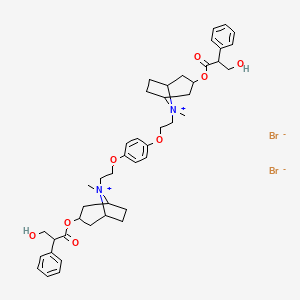

CAS No. |

7761-75-3 |

|---|---|

Molecular Formula |

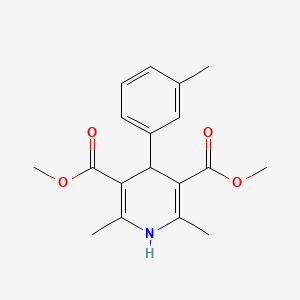

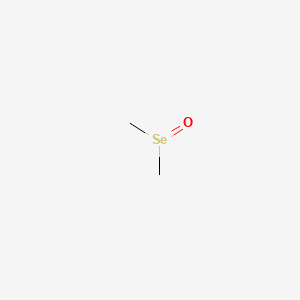

C10H9N7O |

Molecular Weight |

243.23 g/mol |

IUPAC Name |

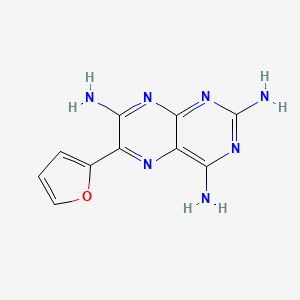

6-(furan-2-yl)pteridine-2,4,7-triamine |

InChI |

InChI=1S/C10H9N7O/c11-7-5(4-2-1-3-18-4)14-6-8(12)16-10(13)17-9(6)15-7/h1-3H,(H6,11,12,13,15,16,17) |

InChI Key |

HCNBCFYKPSFHLH-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Key on ui other cas no. |

7761-75-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1214677.png)